(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a methoxy-substituted naphthalene ring, and an enamide functional group
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-methoxynaphthalene is first deprotonated by the base, followed by a nucleophilic addition to the acrylonitrile, forming the desired product after subsequent workup and purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or strong nucleophiles like thiolates.
Major Products
Oxidation: Formation of 2-hydroxy-naphthalene derivatives.
Reduction: Formation of 2-amino-naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2-hydroxynaphthyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-2-cyano-3-(2-chloronaphthyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10-4-2-3-5-12(10)13(14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSTGVBWDKKJO-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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